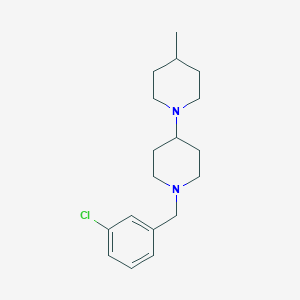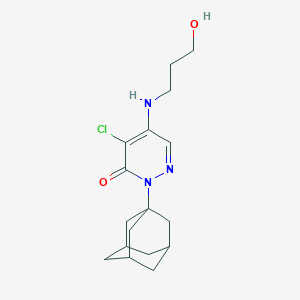
2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one is a synthetic compound that belongs to the class of adamantane derivatives Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure
Méthodes De Préparation
The synthesis of 2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with adamantane, which undergoes chlorination to form 1-chloroadamantane.
Formation of Intermediate: 1-chloroadamantane is then reacted with hydrazine to form 1-adamantylhydrazine.
Cyclization: The intermediate undergoes cyclization with 4-chloro-3-oxobutanoic acid to form the pyridazinone ring.
Substitution: Finally, the compound is reacted with 3-chloropropanol to introduce the hydroxypropylamino group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral and anticancer properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Materials Science: Due to its stability and unique structure, the compound is explored for use in the development of new materials, such as polymers and coatings.
Biological Research: The compound is used in studies to understand its effects on biological systems, including its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances the compound’s ability to penetrate cell membranes. The hydroxypropylamino group allows for hydrogen bonding and interaction with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one include other adamantane derivatives, such as:
Amantadine: Known for its antiviral properties, particularly against influenza.
Rimantadine: Another antiviral compound with a similar structure to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridazinone ring, which may confer unique biological activities and applications.
Propriétés
Formule moléculaire |
C17H24ClN3O2 |
|---|---|
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
2-(1-adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one |
InChI |
InChI=1S/C17H24ClN3O2/c18-15-14(19-2-1-3-22)10-20-21(16(15)23)17-7-11-4-12(8-17)6-13(5-11)9-17/h10-13,19,22H,1-9H2 |
Clé InChI |
MPDPWJKVJCJVPT-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCCCO)Cl |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)
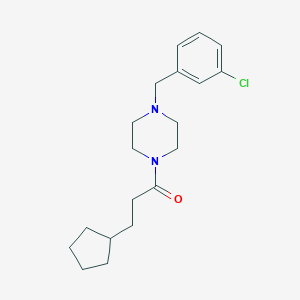
![1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B246928.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)

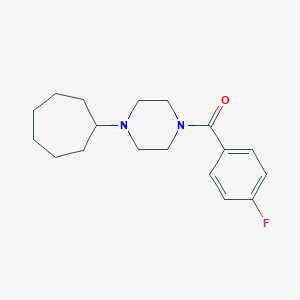
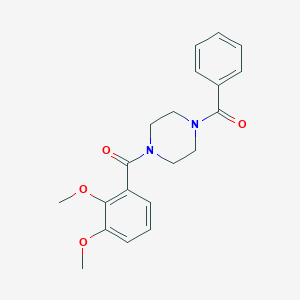
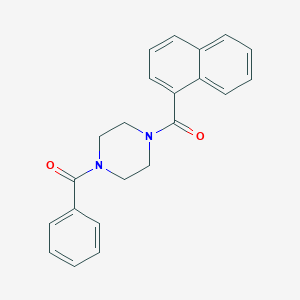
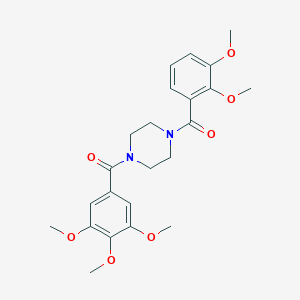
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246942.png)
METHANONE](/img/structure/B246943.png)
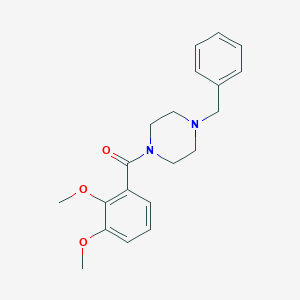
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)
